(s)-3-Benzyloxy-pyrrolidine hydrochloride

Chiral Purity Chemical Synthesis Analytical Chemistry

For chiral synthesis routes requiring the specific (S)-configuration, only the (S)-enantiomer of 3-Benzyloxy-pyrrolidine hydrochloride ensures the correct stereochemical outcome. The hydrochloride salt form provides superior stability over the free base. Using the (R)-enantiomer or racemate introduces a diastereomeric pair, risking inactive or toxic stereoisomers in APIs. Procure this exact CAS-graded intermediate to maintain the integrity of your stereospecific route and pharmacophoric requirements.

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 931409-74-4
Cat. No. B1371627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-3-Benzyloxy-pyrrolidine hydrochloride
CAS931409-74-4
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESC1CNCC1OCC2=CC=CC=C2.Cl
InChIInChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1
InChIKeyHIPRPABXTKKPPY-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Benzyloxy-pyrrolidine hydrochloride (CAS 931409-74-4): Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(S)-3-Benzyloxy-pyrrolidine hydrochloride (CAS 931409-74-4) is a chiral, five-membered nitrogen-containing heterocyclic building block . As the (S)-enantiomer of 3-benzyloxypyrrolidine, provided as its hydrochloride salt, it possesses a specific three-dimensional structure crucial for imparting stereochemical information in the synthesis of complex molecules . This compound is not an active pharmaceutical ingredient but a specialized intermediate for chiral organic synthesis, enabling the construction of enantiopure drug candidates and functional materials .

Why (S)-3-Benzyloxy-pyrrolidine hydrochloride Cannot Be Substituted by its (R)-Enantiomer or Racemate


Substituting (S)-3-benzyloxy-pyrrolidine hydrochloride with its (R)-enantiomer (CAS 927819-90-7) or the racemic mixture (CAS 420137-14-0) is not a viable option in stereospecific applications [1]. The presence of a single stereocenter at the pyrrolidine 3-position means these compounds are diastereomeric in a chiral environment . In asymmetric synthesis, using the incorrect enantiomer can lead to the production of the wrong stereoisomer of a target pharmaceutical, which may be inactive, have different pharmacokinetic properties, or even be toxic . The hydrochloride salt form is also a critical specification, as it enhances the compound's stability and handling characteristics compared to the free base . Therefore, procurement of the exact (S)-enantiomer hydrochloride salt is a non-negotiable requirement for maintaining the integrity of a chiral synthetic route.

Quantitative Differentiation: (S)-3-Benzyloxy-pyrrolidine hydrochloride vs. (R)-Enantiomer and Racemic Analogs


Comparative Purity and Form: (S)-Enantiomer HCl Salt vs. (R)-Enantiomer HCl Salt

While both the (S)-enantiomer and its (R)-counterpart (CAS 927819-90-7) are commercially available, vendors report slightly differing purity specifications that can influence procurement decisions. The (S)-enantiomer is consistently offered at a minimum purity of 95% by multiple suppliers [REFS-1, REFS-2]. In comparison, the (R)-enantiomer is also available with a minimum purity of 97% from specialized manufacturers . This indicates that while both are high-purity research chemicals, the (R)-enantiomer may be more readily sourced at a marginally higher standard purity.

Chiral Purity Chemical Synthesis Analytical Chemistry

Price and Availability: (S)-Enantiomer HCl Salt vs. (R)-Enantiomer HCl Salt

The procurement cost for small-scale R&D quantities can vary between the two enantiomers. The (S)-enantiomer is listed at approximately €850 for 5g from one European supplier . In contrast, the (R)-enantiomer is offered at a significantly lower price point, with a 5g unit priced at approximately ¥4,129 (≈ €520) from a Chinese supplier . This price differential may reflect market demand, production scale, or synthetic route efficiency, and is a tangible factor in sourcing decisions for non-stereospecific screenings or when cost is a primary constraint.

Procurement Cost Analysis Chemical Supply Chain

Synthetic Utility: (S)-Enantiomer as a Key Intermediate in Chiral Heterocycle Synthesis

The specific stereochemistry of (S)-3-benzyloxypyrrolidine is critical for its role in asymmetric synthesis. The compound has been explicitly utilized as a chiral starting material for the construction of five-, six-, and seven-membered nitrogen-containing heterocycles . In this reported methodology, the (S)-enantiomer is derived from the chiral pool synthon (S)-3-hydroxy-γ-butyrolactone, and its absolute configuration is preserved to impart chirality to the final target molecules . The use of the (R)-enantiomer or a racemate in this route would result in the synthesis of the opposite enantiomer or a racemic mixture of the final product, rendering it useless for applications requiring a defined stereochemistry.

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Validated Research and Industrial Applications for (S)-3-Benzyloxy-pyrrolidine hydrochloride


Asymmetric Synthesis of Chiral Nitrogen Heterocycles

This compound is an established building block for the preparation of enantiomerically pure five-, six-, and seven-membered N-heterocycles. Its use ensures the correct stereochemical configuration is installed in the target molecule, which is critical for the biological activity of many pharmaceuticals. This scenario is directly supported by published synthetic methodology .

Synthesis of Enantiopure Drug Intermediates

As an organic synthesis intermediate, (S)-3-benzyloxy-pyrrolidine hydrochloride is essential for the production of chiral drug candidates. Its application is particularly important in medicinal chemistry programs where the S-configuration of a pyrrolidine moiety is a known pharmacophoric requirement, as established by its role in synthesizing biologically active compounds .

Procurement for Chiral Resolution and Analytical Studies

Given its defined (S)-configuration and availability as a high-purity research chemical , this compound serves as an analytical standard or reference material for chiral chromatography method development and for verifying the enantiomeric excess of other pyrrolidine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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